molecular formula C9H12N2O B2402833 5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2199674-35-4

5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2402833
CAS No.: 2199674-35-4
M. Wt: 164.208
InChI Key: DKXPUCWOOGIEPY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is an organic compound belonging to the class of pyridazinones. Pyridazinones are heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of two methyl groups at positions 5 and 6, and a prop-2-en-1-yl group at position 2 of the dihydropyridazinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.

    Substitution: The methyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated dihydropyridazinones.

Scientific Research Applications

5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar structures, such as 3-methyl-6-phenylpyridazin-3-one, share some chemical properties and biological activities.

    Oxazole Derivatives: These compounds also contain a heterocyclic ring with nitrogen and oxygen atoms and exhibit diverse biological activities.

Uniqueness

5,6-Dimethyl-2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties

Properties

IUPAC Name

5,6-dimethyl-2-prop-2-enylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-5-11-9(12)6-7(2)8(3)10-11/h4,6H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXPUCWOOGIEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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